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Executive Summary

DC371739 is a novel, orally active, small-molecule drug candidate demonstrating significant
potential for the treatment of hyperlipidemia. Its mechanism of action, distinct from that of
statins, involves the direct inhibition of the transcription factor Hepatocyte Nuclear Factor 1-
alpha (HNF-1a). This targeted action leads to the simultaneous downregulation of two key
proteins in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and
Angiopoietin-like 3 (ANGPTL3). Preclinical and Phase | clinical data indicate that DC371739 is
safe, well-tolerated, and effective in reducing levels of total cholesterol (TC), low-density
lipoprotein cholesterol (LDL-C), and triglycerides (TG). This document provides a
comprehensive overview of the pharmacology of DC371739, including its mechanism of action,
pharmacokinetics, and pharmacodynamics, supported by available quantitative data and
experimental methodologies.

Mechanism of Action

DC371739 exerts its lipid-lowering effects through a novel mechanism centered on the
transcriptional regulation of genes involved in lipid metabolism. Unlike statins, which inhibit
HMG-CoA reductase, DC371739 targets the transcription factor HNF-1a.

Direct Binding to HNF-1a
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Studies have shown that DC371739 physically binds to HNF-1a. This interaction impedes the
ability of HNF-1a to promote the transcription of its target genes.

Downregulation of PCSK9 and ANGPTL3 Transcription

Two critical targets of HNF-1a in lipid metabolism are PCSK9 and ANGPTLS3. By inhibiting
HNF-1a, DC371739 effectively reduces the transcription of both the PCSK9 and ANGPTL3
genes.[1] This dual-action mechanism is a key differentiator of DC371739.

o PCSKO9 Inhibition: PCSK9 is a protein that promotes the degradation of the LDL receptor
(LDLR). By reducing PCSK®9 levels, DC371739 leads to an increase in the number of LDLRS
on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the
bloodstream.

e ANGPTL3 Inhibition: ANGPTL3 is an inhibitor of lipoprotein lipase (LPL) and endothelial
lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density
lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By decreasing ANGPTL3 levels,
DC371739 promotes the breakdown of triglycerides, leading to lower plasma TG levels.

The signaling pathway is illustrated in the diagram below:
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Mechanism of action of DC371739.

In Vitro Pharmacology

The effects of DC371739 have been characterized in human liver cancer cell lines (HepG2), a
standard model for studying hepatic lipid metabolism.

Effects on Gene and Protein Expression
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In HepG2 cells, DC371739 has been shown to decrease the mRNA and protein expression of
both PCSK9 and ANGPTL3 in a dose- and time-dependent manner.[2] Concurrently, the
protein expression of the LDL receptor (LDLR) is increased.[2]

Functional Effects on LDL Uptake

Consistent with its mechanism of action, DC371739 increases the uptake of Dil-LDL (a
fluorescently labeled LDL) in HepG2 cells in a dose- and time-dependent manner.[2]

Preclinical Pharmacology

The lipid-lowering efficacy of DC371739 has been evaluated in rodent and non-human primate

models of hyperlipidemia.

Hyperlipidemic Hamster Model

In a high-fat diet-induced hyperlipidemic hamster model, oral administration of DC371739 daily
for 21 days resulted in significant, dose-dependent reductions in plasma TC, LDL-C, and TG.[2]

Table 1: Lipid-Lowering Efficacy of DC371739 in Hyperlipidemic Hamsters[2]

% Reduction in

Dose (mgl/kg/day) % Reduction in TC Ll % Reduction in TG
10 29.46% 23.25% 49.57%
30 35.65% 31.04% 57.52%
100 38.69% 35.03% 78.16%

Spontaneous Hyperlipidemic Rhesus Monkey Model

In a spontaneous hyperlipidemic rhesus monkey model, DC371739 also demonstrated
significant reductions in TC and LDL-C.[1]

Clinical Pharmacology

A Phase Ib/lla clinical trial (NCT04927221) has been conducted to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics of DC371739 in subjects with
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hypercholesterolemia.[1][2]

Pharmacokinetics

The pharmacokinetic profile of DC371739 in humans is characterized by:
o Dose-dependent exposure: The area under the curve (AUC) increases with dose.[1]
o Half-life (t1/2): Approximately 22-26 hours.[1]

e Time to maximum concentration (Tmax): Around 5.5-6.5 hours.[1]

Safety and Tolerability

DC371739 was found to be safe and well-tolerated in the Phase | trial, with no dose-limiting
toxicities observed at doses up to 40 mg once daily for 28 days.[1]

Pharmacodynamics and Efficacy

After 28 days of treatment, DC371739 demonstrated significant lipid-lowering effects.

Table 2: Lipid-Lowering Efficacy of DC371739 in a Phase | Clinical Trial (40 mg/day)[1]

Parameter % Reduction vs. Placebo
Total Cholesterol (TC) Significant

LDL-Cholesterol (LDL-C) Significant

Triglycerides (TG) Significant

Apolipoprotein B (ApoB) Significant

HDL-Cholesterol (HDL-C) Minimal change

Potential for Combination Therapy

Given its mechanism of action is distinct from that of statins, DC371739 has the potential for
use in combination therapy. Preclinical studies in rats have shown that the combination of
DC371739 with atorvastatin results in a more significant lipid-lowering effect than either agent
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alone.[1] This suggests that DC371739 could be a valuable adjunct to statin therapy,
particularly for patients who are statin-intolerant or do not achieve sufficient LDL-C reduction
with statins alone.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. The following sections outline the methodologies for key experiments cited in this
guide.

In Vitro Gene and Protein Expression Analysis

o Cell Culture: HepG2 cells are cultured in a suitable medium.

» Treatment: Cells are treated with varying concentrations of DC371739 or vehicle control for
specified durations (e.g., 4, 24, 48 hours).[2]

o mMRNA Quantification: Total RNA is extracted from the cells, and the mRNA levels of PCSK9,
ANGPTL3, and a housekeeping gene are quantified using real-time quantitative polymerase
chain reaction (RT-gPCR).

o Protein Quantification: Cell lysates are prepared, and the protein levels of PCSK9,
ANGPTL3, and LDLR are determined by Western blotting or ELISA.
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In vitro gene and protein expression analysis workflow.

In Vitro LDL Uptake Assay

e Cell Culture: HepG2 cells are seeded in a multi-well plate.

* Treatment: Cells are treated with DC371739 or vehicle control.

o LDL Labeling: LDL is fluorescently labeled with a dye such as Dil.

¢ Incubation: The labeled LDL is added to the treated cells and incubated to allow for uptake.

e Quantification: The amount of fluorescently labeled LDL taken up by the cells is quantified
using fluorescence microscopy or a plate reader.

Hyperlipidemic Hamster Model
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e Animal Model: Male Syrian golden hamsters are used.
e Diet: Hyperlipidemia is induced by feeding a high-fat diet.

o Treatment: DC371739 is administered orally once daily for a specified period (e.g., 21 days).
[2]

o Sample Collection: Blood samples are collected at baseline and at the end of the treatment
period.

 Lipid Analysis: Plasma levels of TC, LDL-C, and TG are measured using standard enzymatic
assays.

Phase | Clinical Trial (NCT04927221)

o Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose
study.[2]

» Participants: Subjects with hypercholesterolemia.

» Dosing: Oral administration of DC371739 or placebo once daily for 28 days in ascending
dose cohorts (e.g., 20mg, 40mg, 60mg, 80mg, 120mg).[2]

e Assessments:

o Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
vital signs, ECGs, and clinical laboratory tests.

o Pharmacokinetics: Blood samples are collected at multiple time points after dosing to
determine pharmacokinetic parameters.

o Pharmacodynamics: Blood samples are collected to measure changes in lipid profiles (TC,
LDL-C, TG, ApoB, HDL-C) and levels of PCSK9 and ANGPTL3.[2]

Conclusion

DC371739 is a promising novel oral therapeutic agent for hyperlipidemia with a unique
mechanism of action that differentiates it from existing therapies. Its ability to simultaneously
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target PCSK9 and ANGPTL3 transcription via HNF-1a inhibition offers a potent and potentially
synergistic approach to lipid lowering. The positive preclinical and early clinical data on its
efficacy, safety, and pharmacokinetic profile warrant further investigation in larger clinical trials
to fully elucidate its therapeutic potential in managing cardiovascular risk.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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